6-Bromohexanoic acid

Description

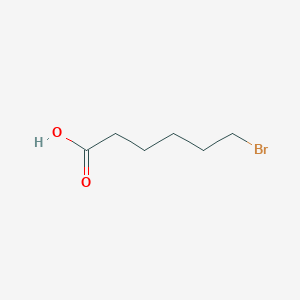

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRVNSHHLPQGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063366 | |

| Record name | 6-Bromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-70-8 | |

| Record name | 6-Bromohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Bromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-bromohexanoic acid, a crucial intermediate in organic and medicinal chemistry, from ε-caprolactone. The primary synthetic route involves the ring-opening of ε-caprolactone using hydrogen bromide. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a bromoalkane, allows for a wide range of chemical transformations. The synthesis from ε-caprolactone offers a straightforward and high-yielding pathway to this important intermediate.[3][4] The core of this process lies in the acid-catalyzed ring-opening of the lactone, a reaction that is both efficient and scalable.

Synthetic Pathway

The fundamental reaction involves the cleavage of the ester bond in ε-caprolactone by hydrogen bromide (HBr). This process protonates the carbonyl oxygen, activating the lactone for nucleophilic attack by the bromide ion. The reaction is typically carried out by bubbling dry hydrogen bromide gas through a solution of ε-caprolactone in an appropriate organic solvent.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established literature procedures and offer variations in solvent and reaction conditions.[1][3][4]

General Procedure

A dry, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer is charged with ε-caprolactone and an anhydrous organic solvent. The solution is cooled in an ice bath or maintained at a specific temperature while dry hydrogen bromide gas is bubbled through the mixture. After the addition of HBr is complete, the reaction is stirred for a specified period. The product, this compound, often crystallizes upon cooling and can be isolated by filtration.

Detailed Experimental Examples

The following table summarizes various experimental conditions for the synthesis of this compound from 1 mole (114 g) of ε-caprolactone.

| Experiment | Solvent | HBr (moles) | Temperature (°C) | Reaction Time (h) | Cooling/Crystallization |

| 1 [1] | n-Hexane (200 mL) | 1.1 | 20-30 | 6 | Cool to 0-10°C, stir for 3h |

| 2 [1] | Cyclohexane (150 mL) | 1.2 | 30-40 | 5 | Cool to 5-15°C, stir for 2h |

| 3 [1][3] | Toluene (200 mL) | 1.3 | 40-50 | 4 | Cool to 10-20°C, stir for 4h |

| 4 [1][3] | Dichloromethane (200 mL) | 1.8 | 0-20 | 7 | Distill off DCM, add n-hexane, cool to -5-10°C, stir for 5h |

Quantitative Data Summary

The efficiency of the synthesis is high, with excellent yields and purities reported across different conditions. The following table presents the quantitative outcomes for the experiments detailed above.

| Experiment | Product Weight (g) | Yield (%) | Purity (%) (by GC) |

| 1 [1][4] | 183 | 95 | 99.2 |

| 2 [1][3] | 180 | 92 | 99.4 |

| 3 [1][3] | 185 | 95 | 99.1 |

| 4 [1][3] | 181 | 93 | 99.2 |

Experimental Workflow

The overall process from starting materials to the final product can be visualized in the following workflow diagram.

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Properties

The synthesized this compound is typically a pale yellow solid.[1] Key physical properties are summarized below.

| Property | Value |

| Melting Point | 32-34 °C[5] |

| Boiling Point | 165-170 °C at 20 mmHg[5] |

| Solubility | Soluble in acetone (B3395972) and ethanol[6] |

Conclusion

The synthesis of this compound from ε-caprolactone via ring-opening with hydrogen bromide is a robust and high-yielding method. The procedure is straightforward, scalable, and provides a product of high purity suitable for further use in research and development, particularly in the pharmaceutical industry. The choice of solvent and reaction conditions can be tailored to optimize yield and process efficiency.

References

- 1. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CN1865218A - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 4. CN100519504C - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 4224-70-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

6-Bromohexanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 6-bromohexanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this versatile chemical intermediate.

Core Physical and Chemical Properties

This compound, also known as 6-bromocaproic acid, is an organobromine compound with a carboxylic acid functional group.[1] Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid moiety, makes it a valuable building block in organic synthesis.[2]

Physical Properties

This compound is typically a white to light orange or pale yellow crystalline solid or powder at room temperature.[1][3][4] It possesses a low melting point and is combustible. The key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₁BrO₂ | [3][5] |

| Molecular Weight | 195.05 g/mol | [1][5][6] |

| CAS Number | 4224-70-8 | [1][5] |

| Appearance | White to light orange/pale yellow crystalline solid or powder | [1][3][4] |

| Melting Point | 32-35 °C | [4][6][7][8] |

| Boiling Point | 165-170 °C at 20 mmHg | [1][3][4][8] |

| Density | Approximately 1.4 - 1.55 g/cm³ | [2][7] |

| Flash Point | 95 °C (203 °F) | [4][6] |

| Solubility | Moderately soluble in water. Soluble in methanol, ethanol, and acetone. | [2][9] |

Chemical Properties

The chemical reactivity of this compound is characterized by the distinct functionalities of the carboxylic acid and the terminal alkyl bromide. The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the bromine atom is susceptible to nucleophilic substitution.

It is widely used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals.[2][3] Specifically, it has been utilized in the preparation of N-acylsulfonamides, diarylthioethers, and 2-lithio-1,3-dithian.[1]

Stability and Reactivity:

This compound is stable under normal conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Upon thermal decomposition, it can release carbon monoxide, carbon dioxide, and hydrogen halides.

Experimental Protocols

Synthesis of this compound from ε-Caprolactone

A common and efficient method for the synthesis of this compound is through the ring-opening reaction of ε-caprolactone with hydrogen bromide.

Materials:

-

ε-Caprolactone

-

Dry Hydrogen Bromide (HBr) gas

-

Anhydrous organic solvent (e.g., n-hexane, dichloromethane, or toluene)

-

Three-necked flask equipped with a stirrer, gas inlet tube, and thermometer

Procedure:

-

In a three-necked flask, dissolve ε-caprolactone in an appropriate anhydrous organic solvent.

-

Cool the stirred solution to the desired reaction temperature (typically between 0 °C and 40 °C).

-

Bubble dry hydrogen bromide gas through the solution while maintaining the temperature. The molar ratio of HBr to ε-caprolactone should be between 1.0 and 2.0.

-

After the addition of HBr is complete, continue stirring the reaction mixture for several hours at the same temperature.

-

Upon completion of the reaction, cool the mixture to induce crystallization of the product.

-

Collect the solid this compound by filtration.

-

Wash the crystals with a cold, non-polar solvent (e.g., cold n-hexane) to remove impurities.

-

Dry the purified product under vacuum.

The purity of the resulting this compound can be assessed by gas chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from ε-caprolactone.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Properties and Applications

This diagram shows the relationship between the key chemical features of this compound and its primary application as a synthetic intermediate.

References

- 1. CN1865218A - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 2. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]

- 3. CN100519504C - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 4. This compound | 4224-70-8 [chemicalbook.com]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. tsfx.edu.au [tsfx.edu.au]

- 9. GB2153826A - Unsaturated carboxylic acid - Google Patents [patents.google.com]

6-Bromohexanoic acid CAS number 4224-70-8

An In-depth Technical Guide to 6-Bromohexanoic Acid (CAS: 4224-70-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 4224-70-8, is an organobromine compound with significant utility in various scientific and industrial fields.[1][2] Also known as 6-bromocaproic acid, it is a bifunctional molecule featuring a carboxylic acid group and a terminal bromine atom.[3][4] This structure makes it a highly versatile intermediate in organic synthesis. The bromine atom serves as a good leaving group, rendering the terminal carbon electrophilic and prime for nucleophilic substitution, while the carboxylic acid group allows for a range of derivatization reactions.[5] Its primary importance lies in its role as a linker or spacer molecule and as a building block for more complex molecules in pharmaceutical development, polymer chemistry, and biochemical research.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically appears as a white to off-white or light orange crystalline solid.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4224-70-8 | [3] |

| Molecular Formula | C₆H₁₁BrO₂ | [6] |

| Molecular Weight | 195.05 g/mol | [3][7] |

| Appearance | White to off-white/beige crystalline solid | [6][8] |

| Melting Point | 32-34 °C | [3][7][8] |

| Boiling Point | 165-170 °C at 20 mmHg (27 hPa) | [3][7][8] |

| Flash Point | 95 °C (203 °F) - closed cup | [3][8] |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL) | [2][8] |

| InChI Key | NVRVNSHHLPQGCU-UHFFFAOYSA-N | [3][7] |

| SMILES | OC(=O)CCCCCBr | [3][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is corrosive and can cause severe skin burns and eye damage.[9][10] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should always be used.[3][11]

Table 2: GHS Safety Information for this compound

| Category | Information | Reference |

| Pictogram | GHS05 (Corrosion) | [3] |

| Signal Word | Danger | [3][9] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [3][10] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | [3][10][11] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [3] |

| Transport Information | UN Number: 3261, Hazard Class: 8, Packing Group: II | [8] |

Work should be conducted in a well-ventilated area or under a chemical fume hood.[9][11] Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Synthesis and Experimental Protocols

The most prevalent and industrially scalable method for synthesizing this compound is through the acid-catalyzed ring-opening of ε-caprolactone.[5] This method is favored for its high efficiency and the ready availability of the starting material.[5][12]

References

- 1. This compound | 4224-70-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 97 4224-70-8 [sigmaaldrich.com]

- 4. 4224-70-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 4224-70-8 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound 97 4224-70-8 [sigmaaldrich.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. CN100519504C - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

A Technical Guide to 6-Bromohexanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromohexanoic acid, a bifunctional molecule widely utilized as a linker and building block in organic and medicinal chemistry. This document details its fundamental physicochemical properties, outlines a common synthetic protocol, and illustrates its role in synthetic pathways.

Core Properties of this compound

This compound is an organobromine compound characterized by a six-carbon aliphatic chain, terminated by a carboxylic acid and a bromo functional group. This structure allows it to act as a versatile intermediate in the synthesis of more complex molecules. Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 195.05 g/mol | [1][2][3][5] |

| CAS Number | 4224-70-8 | [1][2][3] |

| Appearance | White to light orange low melting crystals | [6] |

| Melting Point | 32-35 °C | [4] |

| Boiling Point | 165-170 °C at 20 mmHg | [4][5] |

Synthetic Pathway and Experimental Workflow

A prevalent and efficient method for the synthesis of this compound involves the acid-catalyzed ring-opening of ε-caprolactone. The following diagram illustrates this common synthetic route.

Caption: Synthetic workflow for this compound via ring-opening of ε-caprolactone.

Experimental Protocols

Synthesis of this compound from ε-Caprolactone

This protocol is based on a common method involving the ring-opening of ε-caprolactone with dry hydrogen bromide gas.[3][5][7]

Materials:

-

ε-caprolactone (1 mol, 114 g)

-

n-hexane (200 mL)

-

Dry hydrogen bromide (HBr) gas (1.1 mol, 89 g)

-

500 mL three-necked flask

-

Stirrer

-

Thermometer

-

Gas inlet tube

Procedure:

-

Equip a 500 mL three-necked flask with a thermometer, a mechanical stirrer, and a gas inlet tube.

-

Charge the flask with ε-caprolactone (1 mol, 114 g) and n-hexane (200 mL).

-

Begin stirring the mixture.

-

Introduce a steady stream of dry hydrogen bromide gas (1.1 moles, 89 g) into the solution while monitoring the temperature.

-

Maintain the reaction temperature between 20 °C and 30 °C.

-

After the complete addition of hydrogen bromide, continue to stir the mixture at this temperature for 6 hours.

-

Cool the reaction mixture to a temperature between 0 °C and 10 °C.

-

Stir the cooled mixture for an additional 3 hours to facilitate the crystallization of the product.

-

Collect the resulting solid precipitate by filtration.

-

The isolated solid is this compound, which typically appears as a pale yellow solid.[3]

Applications in Synthesis: Logical Workflow

This compound serves as a crucial intermediate for various synthetic applications. Its bifunctional nature allows it to link different molecular fragments. For instance, it is used in the preparation of N-acylsulfonamides and in the synthesis of drug-polymer conjugates like anionic mitomycin C-dextran.[4][8]

The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.

Caption: Role of this compound as a synthetic intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. youtube.com [youtube.com]

- 3. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN100519504C - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 6. This compound | 4224-70-8 [chemicalbook.com]

- 7. CN1865218A - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 8. 6-ブロモヘキサン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 6-Bromohexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 6-bromohexanoic acid in a wide range of organic solvents. Understanding the solubility of this versatile organobromine compound is critical for its application as an intermediate in organic synthesis, particularly in the preparation of N-acylsulfonamides and diarylthioethers. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C has been compiled and is presented in Table 1. The data is organized to facilitate easy comparison, allowing for rapid identification of suitable solvents for various applications. The molecule's structure, featuring both a polar carboxylic acid group and a nonpolar alkyl chain, results in a broad range of solubilities across different solvent classes.[1]

Table 1: Solubility of this compound in Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility (g/L) |

| Polar Protic Solvents | Methanol (B129727) | 232.48[2] |

| Ethanol | 195.59[2] | |

| n-Propanol | 139.55[2] | |

| Isopropanol | 139.74[2] | |

| n-Butanol | 127.64[2] | |

| Isobutanol | 104.49[2] | |

| sec-Butanol | 100.44[2] | |

| n-Pentanol | 104.16[2] | |

| Isopentanol | 106.39[2] | |

| n-Octanol | 52.13[2] | |

| Ethylene Glycol | 116.07[2] | |

| Propylene Glycol | 110.77[2] | |

| 2-Ethoxyethanol | 187.3[2] | |

| Formic Acid | 148.26[2] | |

| Acetic Acid | 234.51[2] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | 700.98[2] |

| N,N-Dimethylformamide (DMF) | 573.24[2] | |

| N-Methyl-2-pyrrolidone (NMP) | 467.89[2] | |

| N,N-Dimethylacetamide (DMAc) | 319.27[2] | |

| Tetrahydrofuran (THF) | 406.42[2] | |

| Acetone | 230.39[2] | |

| 2-Butanone | 122.24[2] | |

| Cyclohexanone | 222.79[2] | |

| Acetonitrile | 53.47[2] | |

| 1,4-Dioxane | 185.95[2] | |

| Nonpolar Aprotic Solvents | Diethyl Ether | 49.35[2] |

| Ethyl Acetate | 71.11[2] | |

| Methyl Acetate | 82.56[2] | |

| n-Propyl Acetate | 74.35[2] | |

| Isopropyl Acetate | 60.57[2] | |

| n-Butyl Acetate | 79.48[2] | |

| Dichloromethane | 74.97[2] | |

| Chloroform | 76.94[2] | |

| Toluene | 30.29[2] | |

| o-Xylene | 35.06[2] | |

| m-Xylene | 36.26[2] | |

| n-Hexane | 4.49[2] | |

| Cyclohexane | 7.42[2] | |

| n-Heptane | 5.3[2] |

Note: A qualitative solubility for methanol is also reported as 0.1 g/mL, which is equivalent to 100 g/L.[3][4][5][6]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and reliable method for carboxylic acids can be outlined. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Small test tubes or vials

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a titration setup

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a test tube or vial containing a known volume of the selected organic solvent.

-

Seal the container to prevent solvent evaporation.

-

Vigorously agitate the mixture using a vortex mixer for several minutes to facilitate dissolution.

-

Place the container in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with intermittent shaking, to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in g/L.

-

-

Chromatographic Method (HPLC):

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using an HPLC method appropriate for carboxylic acids.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Titration Method:

-

Quantitatively transfer the filtered saturated solution to an Erlenmeyer flask.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) until the endpoint is reached.

-

Calculate the moles of this compound in the sample based on the stoichiometry of the acid-base reaction.

-

Convert the moles to mass and calculate the solubility in g/L.

-

-

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates a logical workflow for choosing a suitable solvent based on solubility requirements and other experimental considerations.

Caption: Workflow for selecting a suitable organic solvent for this compound.

References

A Technical Guide to the Spectroscopic Analysis of 6-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for 6-Bromohexanoic acid (CAS No: 4224-70-8), a vital intermediate in organic and pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also included to assist researchers in their laboratory work.

Chemical Structure and Identifying Information

-

Chemical Name: this compound

-

Molecular Formula: C₆H₁₁BrO₂[1]

-

Molecular Weight: 195.05 g/mol [2]

-

CAS Number: 4224-70-8[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.5 (approx.) | Singlet (broad) | 1H | -COOH |

| 3.41 | Triplet | 2H | Br-CH₂ - |

| 2.36 | Triplet | 2H | -CH₂ -COOH |

| 1.89 | Quintet | 2H | Br-CH₂-CH₂ - |

| 1.66 | Quintet | 2H | -CH₂ -CH₂-COOH |

| 1.50 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Assignment |

| 179.8 | C =O |

| 33.8 | Br-C H₂- |

| 33.5 | -C H₂-COOH |

| 32.2 | Br-CH₂-C H₂- |

| 27.7 | -C H₂-CH₂-COOH |

| 24.2 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 (broad) | Strong | O-H stretch (Carboxylic Acid) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1460 | Medium | C-H bend |

| 1290 | Medium | C-O stretch |

| 640 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [5][6]

| m/z | Relative Intensity (%) | Assignment |

| 194/196 | 5 | [M]⁺ (Molecular ion with Br isotopes) |

| 115 | 100 | [M-Br]⁺ |

| 73 | 60 | [C₄H₉O]⁺ |

| 60 | 40 | [C₂H₄O₂]⁺ |

| 45 | 30 | [COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[7] Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron Ionization (EI) is used, with an electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments is detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound | 4224-70-8 [chemicalbook.com]

- 2. This compound | C6H11BrO2 | CID 20210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(4224-70-8) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(4224-70-8) IR Spectrum [chemicalbook.com]

- 5. This compound(4224-70-8) MS [m.chemicalbook.com]

- 6. Hexanoic acid, 6-bromo- [webbook.nist.gov]

- 7. This compound(4224-70-8) 1H NMR [m.chemicalbook.com]

6-Bromohexanoic Acid: An In-Depth Technical Guide to its Application as a Bifunctional Linker Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid is a versatile bifunctional linker molecule that plays a crucial role in the fields of bioconjugation, surface modification, and drug delivery. Its linear six-carbon chain provides a flexible spacer, while the terminal carboxylic acid and bromo groups offer orthogonal reactivity, enabling the covalent linkage of diverse molecular entities. The carboxylic acid can be readily activated to react with primary amines, commonly found in proteins and biomolecules, to form stable amide bonds. Simultaneously, the bromo group can participate in nucleophilic substitution reactions, typically with thiol groups, to form stable thioether linkages. This dual functionality makes this compound an invaluable tool for researchers seeking to construct well-defined bioconjugates, functionalize surfaces for biosensing applications, or develop targeted drug delivery systems. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a bifunctional linker, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical and Safety Information

This compound is a solid at room temperature and should be handled with appropriate safety precautions in a laboratory setting.[1] It is important to consult the Safety Data Sheet (SDS) before use.[2]

| Property | Value | References |

| Molecular Formula | C6H11BrO2 | [3][4] |

| Molecular Weight | 195.05 g/mol | [3][4] |

| CAS Number | 4224-70-8 | [3][4] |

| Appearance | White to slightly beige crystalline solid | [1][5] |

| Melting Point | 32-35 °C | [6][7] |

| Boiling Point | 165-170 °C at 20 mmHg | [6][7] |

| Solubility | Moderately soluble in water; soluble in organic solvents like methanol, ethanol (B145695), and acetone. | [8][9][10] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [2] |

Applications of this compound as a Bifunctional Linker

The unique properties of this compound make it a valuable component in a variety of applications, including:

-

Bioconjugation: It is widely used to link proteins, peptides, and other biomolecules to various substrates. The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the biomolecule.[11]

-

Surface Modification: this compound can be used to functionalize surfaces, such as gold nanoparticles or self-assembled monolayers (SAMs), to create platforms for biosensors or other diagnostic devices.[9]

-

Drug Delivery: In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a flexible linker to connect the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug or an E3 ligase ligand).[5][12]

-

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including N-acylsulfonamides and diarylthioethers.[10][11]

Quantitative Data on the Use of this compound as a Linker

The efficiency of conjugation and the stability of the resulting linkage are critical parameters in the application of bifunctional linkers. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Synthesis Yield of Activated this compound

| Reaction | Reagents | Solvent | Yield | Reference |

| NHS Ester Synthesis | This compound, N-hydroxysuccinimide, EDC, DMAP | Dichloromethane | 85% | [8] |

Table 2: Stability of Amide Bonds

| Condition | Half-life of Amide Bond | Reference |

| pH 7 | 267 years | [8] |

Note: The stability of the amide bond is generally high under physiological conditions. The rate of hydrolysis is significantly influenced by pH and the presence of enzymes.[8][13]

Experimental Protocols

Protocol 1: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester

This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive NHS ester, which is a crucial step for subsequent conjugation to primary amines.[8]

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

Dichloromethane (CH2Cl2)

-

10 wt% Citric acid solution

-

10 wt% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round bottom flask

-

Magnetic stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a round bottom flask containing a magnetic stir bar, add this compound (1.0 g, 5.12 mmol), N-hydroxysuccinimide (0.89 g, 7.69 mmol), and 4-dimethylaminopyridine (0.16 g, 1.02 mmol).

-

Dissolve the mixture in 12 mL of dichloromethane.

-

In a separate container, dissolve 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.18 g, 6.14 mmol) in 30 mL of dichloromethane.

-

Place the round bottom flask in an ice bath and add the EDC solution in small portions with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2 hours.

-

Once the reaction is complete, wash the mixture sequentially with 10 wt% citric acid solution, 10 wt% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound N-hydroxysuccinimide ester as a white solid.

Protocol 2: Immobilization of a Protein on a Gold Surface using this compound

This protocol outlines the steps for functionalizing a gold surface with this compound and subsequently immobilizing a protein, such as lysozyme.

Materials:

-

Gold-coated substrate (e.g., glass slide, SPR chip)

-

This compound

-

Ethanol

-

11-Mercaptoundecanoic acid (MUA) and 6-mercaptohexanol for mixed SAM formation (optional)[9]

-

EDC and NHS for carboxyl activation

-

Activation buffer (e.g., 50 mM MES, pH 6.0)

-

Protein to be immobilized (e.g., lysozyme)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., ethanolamine (B43304) or glycine)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

Characterization instruments (e.g., SPR, AFM, XPS)

Procedure:

-

Surface Cleaning: Thoroughly clean the gold substrate with piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and must be handled with extreme care ). Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Self-Assembled Monolayer (SAM) Formation:

-

Prepare a solution of this compound in ethanol (typically 1-10 mM).

-

Immerse the clean gold substrate in the thiol solution for at least 24 hours to allow for the formation of a well-ordered SAM.

-

For mixed SAMs to control the density of reactive groups, a mixture of this compound and a shorter, hydroxyl-terminated thiol like 6-mercaptohexanol can be used.[9]

-

After incubation, rinse the substrate thoroughly with ethanol and dry under nitrogen.

-

-

Activation of Carboxylic Acid Groups:

-

Prepare fresh solutions of EDC and NHS in the activation buffer.

-

Immerse the this compound-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

Rinse the substrate with the activation buffer to remove excess EDC and NHS.

-

-

Protein Immobilization:

-

Dissolve the protein (e.g., lysozyme) in the coupling buffer at a desired concentration (e.g., 0.1-1 mg/mL).

-

Immerse the activated substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Washing:

-

Immerse the substrate in the quenching solution for 15-30 minutes to deactivate any remaining NHS esters.

-

Wash the substrate thoroughly with the washing buffer to remove any non-covalently bound protein.

-

-

Characterization:

Visualizations

Workflow for the Fabrication of a Biosensor Using this compound Linker

Caption: Workflow for biosensor fabrication using a this compound linker.

General Mechanism of Amine-Reactive Conjugation via NHS Ester

Caption: Amine-reactive conjugation using an NHS-activated this compound.

References

- 1. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adsorption and Conformation Behavior of Lysozyme on a Gold Surface Determined by QCM-D, MP-SPR, and FTIR [mdpi.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immobilization of Protein Molecules onto Homogeneous and Mixed Carboxylate-Terminated Self-Assembled Monolayers | Semantic Scholar [semanticscholar.org]

- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immobilization of Protein A on SAMs for the elaboration of immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of protein immobilization at silver surfaces bynear edge x-ray absorption fine structure spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

The Bifunctional Reactivity of 6-Bromohexanoic Acid: A Technical Guide to Carboxylic Acid Group Transformations

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid is a versatile bifunctional molecule of significant interest in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for a wide range of selective chemical modifications. This technical guide provides an in-depth exploration of the reactivity of the carboxylic acid moiety in this compound, offering detailed experimental protocols, quantitative data, and logical workflows for its transformation into various valuable derivatives. The presence of the bromine atom on the alkyl chain also imparts unique properties and potential for subsequent nucleophilic substitution reactions, making this compound a valuable building block in the synthesis of complex molecules, including pharmaceuticals and bioconjugates.[1][2]

Core Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound undergoes a variety of characteristic reactions, including esterification, amide formation, reduction, and conversion to the corresponding acyl chloride. These transformations are fundamental to its application as a synthetic intermediate.

Esterification

The conversion of the carboxylic acid group to an ester is a common strategy for protection, modification of solubility, or to create a handle for further reactions. The most common method for this transformation is the Fischer-Speier esterification.[3]

Quantitative Data for Esterification

| Reaction | Alcohol | Catalyst | Typical Yield | Reference |

| Fischer Esterification | Ethanol (B145695) | Sulfuric Acid | ~95% | [4] |

| Fischer Esterification | Methanol | Sulfuric Acid | High | [5] |

Experimental Protocol: Fischer Esterification of this compound with Ethanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in an excess of absolute ethanol (e.g., 10 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux and maintain the temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude ethyl 6-bromohexanoate. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Amide Formation

The synthesis of amides from this compound is crucial for the construction of peptidomimetics, polymers, and various biologically active molecules. Direct reaction with an amine is often inefficient due to salt formation. Therefore, the carboxylic acid is typically activated, for instance, by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[6][7][8]

Quantitative Data for Amide Formation

| Reaction | Amine | Coupling Agent | Typical Yield | Reference |

| Amide Coupling | Aniline (B41778) | DCC | 70-90% | [8] |

| Amide Coupling | Benzylamine | DCC/DMAP | High | [9] |

Experimental Protocol: Amide Synthesis from this compound and Aniline using DCC

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), aniline (1.0 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere.

-

Coupling Agent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford the desired N-phenyl-6-bromohexanamide.

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol, yielding 6-bromohexan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Experimental Protocol: Reduction of this compound with LiAlH₄

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (e.g., 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Carboxylic Acid: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours and then gently refluxed for an additional 2 hours.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.

-

Work-up: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give 6-bromohexan-1-ol.

Conversion to 6-Bromohexanoyl Chloride

For reactions requiring a more reactive acylating agent, this compound can be converted to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this purpose. The resulting 6-bromohexanoyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions.[10]

Experimental Protocol: Synthesis of 6-Bromohexanoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place this compound (1.0 equivalent).

-

Reagent Addition: Add an excess of thionyl chloride (e.g., 2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The mixture is then heated to reflux for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Purification: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 6-bromohexanoyl chloride, which can often be used in the next step without further purification.

Logical Workflow of Carboxylic Acid Transformations

The following diagram illustrates the key transformations of the carboxylic acid group in this compound, highlighting its central role as a precursor to various functional derivatives.

Caption: Key reactions of the carboxylic acid group in this compound.

Role in Drug Development and Bioconjugation

While specific signaling pathways directly involving this compound are not extensively documented, its significance in drug development lies in its utility as a versatile linker molecule.[2] The dual functionality of this compound allows for the covalent attachment of different molecular entities. For instance, the carboxylic acid can be coupled to a targeting moiety, while the bromo-terminus can be used to attach a payload, such as a drug or a fluorescent probe, via nucleophilic substitution. This "linkerology" is a cornerstone of modern drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The workflow for utilizing this compound as a linker can be conceptualized as follows:

Caption: Workflow for using this compound as a linker in bioconjugation.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The reactivity of its carboxylic acid group allows for a wide array of transformations, yielding esters, amides, alcohols, and acyl chlorides, which are themselves important synthetic intermediates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the construction of complex molecules and advanced bioconjugates. The strategic manipulation of its bifunctional nature will continue to be a key enabler in the discovery and development of new therapeutics and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4224-70-8 | Benchchem [benchchem.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. Conversion of carboxylic acids to amide using DCC as an activating agent [almerja.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. 6-Bromohexanoyl chloride 97 22809-37-6 [sigmaaldrich.com]

An In-depth Technical Guide to Nucleophilic Substitution Reactions at the Bromine of 6-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the C-6 position of 6-bromohexanoic acid, a versatile bifunctional molecule. Due to the presence of both a carboxylic acid and a reactive alkyl bromide, this compound serves as a valuable building block in the synthesis of a wide array of functionalized molecules relevant to pharmaceutical and materials science research. This document details the experimental conditions and outcomes for reactions with various nucleophiles, including nitrogen, sulfur, and oxygen-based reagents.

Introduction to Nucleophilic Substitution at this compound

This compound is an organobromine compound featuring a hexanoic acid backbone with a bromine atom at the 6-position.[1] This terminal bromine atom is susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism, allowing for the introduction of diverse functional groups. The presence of the carboxylic acid moiety offers a secondary site for chemical modification, making it a bifunctional linker. This guide focuses exclusively on the substitution at the C-Br bond.

Reactions with Nitrogen Nucleophiles

The introduction of nitrogen-containing functional groups is a cornerstone of organic synthesis, particularly in the development of bioactive molecules. Several methods are employed to achieve the amination of this compound.

Reaction with Azide (B81097)

The reaction of this compound with sodium azide is a common method for introducing a nitrogen atom, which can subsequently be reduced to a primary amine.

Experimental Protocol: Synthesis of 6-Azidohexanoic Acid

In a round-bottom flask, this compound (20 mmol) and sodium azide (40 mmol) are dissolved in dimethylformamide (DMF, 20 mL). The reaction mixture is stirred at room temperature for 36 hours. Following the reaction, dichloromethane (B109758) (DCM, 30 mL) is added, and the mixture is extracted with water (30 mL), brine (30 mL), and a saturated aqueous solution of sodium bicarbonate (30 mL). The combined organic layers are then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[2]

| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Azide | Sodium Azide | DMF | Room Temp. | 36 | Not Specified |

Gabriel Synthesis for Primary Amine Formation

The Gabriel synthesis offers a reliable method for the formation of primary amines from alkyl halides, avoiding the over-alkylation often seen with ammonia.[3][4] This reaction proceeds by the N-alkylation of potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine.[3]

General Experimental Workflow: Gabriel Synthesis

While a specific, detailed protocol for the Gabriel synthesis with this compound was not found in the searched literature, the general procedure involves heating the alkyl halide with potassium phthalimide in a solvent like DMF.[5] The subsequent cleavage of the phthalimide group is typically achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent.[5]

Reactions with Sulfur Nucleophiles

The introduction of sulfur functionalities is crucial for applications such as self-assembled monolayers on gold surfaces and the synthesis of various sulfur-containing bioactive molecules.

Reaction with Thiourea (B124793)

A common method for the synthesis of thiols from alkyl halides involves the use of thiourea. This two-step process forms an isothiouronium salt intermediate, which is then hydrolyzed to the thiol, minimizing the formation of disulfide byproducts.[3]

Experimental Protocol: Synthesis of 6-Mercaptohexanoic Acid

This compound is refluxed with thiourea in 1,4-dioxane (B91453) at 80°C for 4 hours. After cooling, the solvent is removed under vacuum. The pH of the residue is adjusted to 4 with dilute hydrochloric acid. The product, 6-mercaptohexanoic acid, is then extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield a yellow oil.[3]

| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiourea | Thiourea | 1,4-Dioxane | 80 | 4 | Not Specified |

Reactions with Oxygen Nucleophiles

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[4][5][6]

General Reaction Pathway: Williamson Ether Synthesis

While the Williamson ether synthesis is a general method, specific experimental protocols with quantitative data for the reaction of this compound with various alkoxides were not detailed in the provided search results. Generally, the reaction involves treating an alcohol with a strong base (like sodium hydride) to form the alkoxide, which is then reacted with the alkyl halide.[7] The reaction is typically carried out in a suitable solvent such as THF or DMF.[7]

Summary and Future Outlook

This compound is a versatile substrate for a range of nucleophilic substitution reactions, enabling the synthesis of a variety of functionalized hexanoic acid derivatives. The protocols summarized in this guide for reactions with azide and thiourea provide a foundation for the synthesis of 6-aminohexanoic acid and 6-mercaptohexanoic acid, respectively. While general pathways for other nucleophiles like those used in the Gabriel and Williamson ether syntheses are well-established, further research to optimize specific reaction conditions and yields for these transformations with this compound would be beneficial for the scientific community. The continued exploration of these reactions will undoubtedly contribute to the development of new molecules with applications in drug discovery and materials science.

References

- 1. CN1865218A - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Pivotal Role of 6-Bromohexanoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid, a bifunctional organobromine compound, has emerged as a versatile and highly valuable building block in the landscape of organic synthesis. Its unique structure, featuring a terminal carboxylic acid and a primary alkyl bromide, allows for orthogonal reactivity, making it an indispensable tool in the construction of complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in pharmaceutical and materials science. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The following tables summarize key physicochemical and spectroscopic data for this compound and one of its common derivatives, methyl 6-bromohexanoate.

Table 1: Physicochemical Properties of this compound and its Methyl Ester

| Property | This compound | Methyl 6-bromohexanoate |

| CAS Number | 4224-70-8[1] | 14273-90-6[2] |

| Molecular Formula | C₆H₁₁BrO₂[1] | C₇H₁₃BrO₂[2] |

| Molecular Weight | 195.05 g/mol [1] | 209.08 g/mol [2] |

| Appearance | White to off-white crystalline solid[1] | - |

| Melting Point | 32-34 °C[3] | - |

| Boiling Point | 165-170 °C at 20 mmHg[3] | - |

| Density | ~1.4 g/cm³[4] | - |

| Solubility | Soluble in water, ethanol, methanol[5] | - |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Chemical shifts are observed for the protons of the methylene (B1212753) groups and the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the six carbon atoms, including the carbonyl carbon and the carbon bearing the bromine atom, are present. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Br stretch are observed. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the ring-opening of ε-caprolactone with hydrogen bromide.[3] This method offers high yields and purity.

Experimental Protocol: Synthesis from ε-Caprolactone

This protocol details the synthesis of this compound from ε-caprolactone and hydrogen bromide in a suitable organic solvent.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from ε-caprolactone.

Materials:

-

ε-Caprolactone (1 mole, 114 g)

-

n-Hexane (200 mL)

-

Dry hydrogen bromide gas (1.1 moles, 89 g)

Procedure:

-

To a 500 mL three-necked flask equipped with a thermometer, a mechanical stirrer, and a gas inlet tube, add ε-caprolactone and n-hexane.

-

Begin stirring the mixture and start bubbling dry hydrogen bromide gas into the solution.

-

Control the reaction temperature between 20-30 °C.

-

After the addition of hydrogen bromide is complete, continue stirring the mixture at this temperature for 6 hours.[6]

-

Cool the reaction mixture to 0-10 °C and stir for an additional 3 hours to induce crystallization.

-

Collect the precipitated solid by filtration.

-

The resulting pale yellow solid is this compound.

Quantitative Data:

Key Reactions and Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in a multitude of synthetic transformations. The carboxylic acid can undergo esterification, amidation, and conversion to an acyl chloride, while the alkyl bromide is susceptible to nucleophilic substitution.

Esterification

The carboxylic acid moiety of this compound can be readily esterified under acidic conditions. These esters are useful intermediates, for example, in Grignard reactions where the acidic proton of the carboxylic acid would otherwise interfere.

Table 3: Representative Yields for the Esterification of Carboxylic Acids with Various Alcohols

| Alcohol | Catalyst | Reaction Conditions | Yield (%) |

| Methanol | H₂SO₄ | Reflux | High |

| Ethanol | H₂SO₄ | Reflux | ~65 (1:1 ratio), >90 (excess alcohol)[7][8] |

| Propanol | Acid Clay | 150 °C | Variable[9] |

| Butanol | Acid Clay | 150 °C | Variable[9] |

Synthesis of N-Acylsulfonamides

N-acylsulfonamides are important pharmacophores, often serving as bioisosteres for carboxylic acids.[10][11] this compound can be used to synthesize N-(6-bromohexanoyl)sulfonamides.

This protocol describes a general method for the N-acylation of a sulfonamide using an acylating agent derived from this compound.

Workflow for N-Acylsulfonamide Synthesis

Caption: General workflow for the synthesis of N-acylsulfonamides.

Materials:

-

A sulfonamide (e.g., benzenesulfonamide) (1.0 mmol)

-

Sodium hydride (60% dispersion in mineral oil) (1.2 mmol)

-

6-Bromohexanoyl chloride (1.1 mmol)

-

Dry tetrahydrofuran (B95107) (THF) (10 mL)

Procedure:

-

To a solution of the sulfonamide in dry THF at room temperature, carefully add sodium hydride.

-

Stir the mixture for 10 minutes to allow for the formation of the sulfonamidate anion.

-

Add 6-bromohexanoyl chloride to the reaction mixture.

-

Heat the reaction mixture to 60 °C for 1.5 hours.[12]

-

After cooling to room temperature, remove the THF under reduced pressure.

-

To the residue, add water and acidify with 2N HCl.

-

Collect the resulting precipitate by filtration and wash with water to yield the N-(6-bromohexanoyl)sulfonamide.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[13] this compound and its derivatives are frequently used as flexible alkyl linkers to connect the target protein ligand and the E3 ligase ligand.

Workflow for PROTAC Synthesis using a this compound-Derived Linker

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a this compound-derived linker.

Grignard Reactions

The alkyl bromide moiety of this compound can be converted into a Grignard reagent. However, the presence of the acidic carboxylic acid proton necessitates its protection prior to the formation of the organomagnesium species. The ester form, such as ethyl 6-bromohexanoate, is commonly used for this purpose. The resulting Grignard reagent can then participate in a variety of carbon-carbon bond-forming reactions.

This protocol describes the reaction of a Grignard reagent derived from a bromoalkane with an epoxide, a reaction type applicable to derivatives of this compound.

Materials:

-

Protected this compound derivative (e.g., 2-(6-bromohexyloxy)-tetrahydro-2H-pyran)

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

An epoxide

Procedure:

-

In a flame-dried flask under an inert atmosphere, add magnesium turnings and dry THF.

-

Slowly add the protected this compound derivative in dry THF to initiate the formation of the Grignard reagent. The reaction may need gentle heating to start.

-

After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

-

Slowly add a solution of the epoxide in dry THF to the Grignard reagent.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Deprotect the protecting group to yield the final product.

Other Synthetic Applications

-

Synthesis of Diaryl Thioethers: While not a direct reaction of this compound itself, its derivatives can be envisioned to participate in the formation of thioethers. General methods for diaryl thioether synthesis often involve the coupling of an aryl halide with a thiol, sometimes under copper or palladium catalysis.[14]

-

Synthesis of Adipic Acid: Although not a common laboratory preparation, the terminal bromide of this compound could potentially be oxidized to a carboxylic acid, yielding adipic acid. More conventional syntheses of adipic acid involve the oxidation of cyclohexanol (B46403) or cyclohexanone.[8][15][16]

-

Synthesis of 6-Aminohexanoic Acid: The bromide can be displaced by an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent, to produce 6-aminohexanoic acid, a precursor to Nylon-6.[17][18]

Conclusion

This compound stands as a cornerstone in the edifice of modern organic synthesis. Its bifunctional nature, coupled with its commercial availability and straightforward preparation, renders it an invaluable asset for the construction of a wide array of molecular architectures. From its role in the synthesis of pharmacologically active N-acylsulfonamides and as a crucial linker in the burgeoning field of PROTACs to its utility in forming new carbon-carbon bonds via Grignard reactions, the applications of this compound are both broad and impactful. This guide has provided a comprehensive overview of its properties, synthesis, and key reactions, complete with detailed protocols and quantitative data, to empower researchers in their synthetic endeavors. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to further innovations in drug discovery, materials science, and beyond.

References

- 1. This compound | C6H11BrO2 | CID 20210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4224-70-8 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. google.com [google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. Oxidation of cyclohexanol to adipic acid with molecular oxygen catalyzed by ZnO nanoparticles immobilized on hydroxyapatite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]

- 17. Synthesis of diaryl thioethers from aryl halides and potassium thiocyanate [ouci.dntb.gov.ua]

- 18. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Intermediate Applications of 6-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanoic acid, a bifunctional molecule featuring a carboxylic acid and a terminal alkyl bromide, serves as a versatile and crucial intermediate in a multitude of chemical syntheses. Its unique structure allows for orthogonal reactivity, making it an invaluable building block in pharmaceutical development, materials science, and biochemical research. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its utility.

Core Applications of this compound

The dual functionality of this compound allows it to act as a flexible linker, a starting material for heterocyclic synthesis, and a key component in the construction of complex molecular architectures.

Pharmaceutical Synthesis and Drug Development

This compound is a pivotal intermediate in the synthesis of a diverse range of therapeutic agents. Its ability to connect different pharmacophores or to modify the properties of parent drug molecules makes it a valuable tool for drug discovery and development professionals.

N-acylsulfonamides are recognized as important bioisosteres of carboxylic acids in medicinal chemistry, often exhibiting improved pharmacokinetic and pharmacodynamic properties.[1][2] this compound serves as a key starting material for the synthesis of N-acylsulfonamides, typically through a reaction with a sulfonyl isocyanate.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of N-(p-tolylsulfonyl)-6-bromohexanamide [1]

-

To a solution of this compound (1.20 mmol) and triethylamine (B128534) (0.18 mL, 1.32 mmol) in tetrahydrofuran (B95107) (THF) (5 mL), p-toluenesulfonyl isocyanate (0.20 mL, 1.32 mmol) is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes under a nitrogen atmosphere, during which the evolution of CO2 is observed.

-

To quench the excess isocyanate, N,N'-dimethyl-1,3-propanediamine (0.1 mL) is added.

-

After 10 minutes, the mixture is diluted with chloroform (B151607) (CHCl3) and washed with 1 M hydrochloric acid (HCl) aqueous solution.

-

The aqueous layer is extracted with CHCl3, and the combined organic layers are washed with brine.

-

The organic extract is dried over sodium sulfate (B86663) (Na2SO4), and the solvent is removed by evaporation.

-

The residue is purified by silica (B1680970) gel column chromatography to yield the final product.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | p-Toluenesulfonyl isocyanate | N-(p-tolylsulfonyl)-6-bromohexanamide | 97% | [1] |

This compound is utilized as a spacer to conjugate cytotoxic agents to carrier molecules like dextran (B179266), creating drug delivery systems with altered pharmacokinetic profiles and potentially reduced side effects.[3][4] An example is the synthesis of an anionic mitomycin C-dextran conjugate.[3]

Experimental Protocol: Synthesis of Anionic Mitomycin C-Dextran Conjugate [4]

-

Activation of Dextran: Dextran is dissolved in a 4 M sodium hydroxide (B78521) (NaOH) solution.

-

Introduction of Spacer: this compound is added to the activated dextran solution, and the reaction is carried out at 80°C for 6 hours. The resulting dextran with spacer arms is then dialyzed against running water.

-

Conjugation of Mitomycin C: The spacer-modified dextran is dissolved in a solution, and the pH is adjusted to 5.0-5.5 with 1 M HCl. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, followed by the dissolution of Mitomycin C.

-

The reaction is carried out at room temperature for approximately 12 hours.

-

The final product is purified by washing with water and concentrated by ultrafiltration.

Quantitative Data:

| Parameter | Value | Reference |

| Average Grafting Ratio of MMC to Dextran | 89.8% | [4] |

| Drug Loading | ~8.53% | [4] |

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][6] Alkyl chains derived from molecules like this compound are commonly used as linkers in PROTAC synthesis.[5][7][8]

General Experimental Workflow for PROTAC Synthesis using an Alkyl Bromide Linker:

Caption: General workflow for PROTAC synthesis using a this compound-derived linker.

Quantitative Data:

Yields for PROTAC synthesis are highly variable and depend on the specific ligands and reaction conditions used. However, yields for the click chemistry step in convergent PROTAC synthesis can be as high as 90%.[5] For direct alkylation of a poorly nucleophilic amine on a ligand with an alkyl bromide, yields can be lower, and optimization of base, solvent, and temperature is crucial.[7]